Phenol--pyrimidine (1/1)
Description
Contextualization of Phenol (B47542) and Pyrimidine (B1678525) Building Blocks in Supramolecular Chemistry
Supramolecular chemistry focuses on the chemistry "beyond the molecule," dealing with the organized entities that result from intermolecular interactions. acs.org In this realm, phenol and pyrimidine are key building blocks. Phenol, with its hydroxyl (-OH) group, is a classic hydrogen bond donor. chemrxiv.org Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms, acts as a hydrogen bond acceptor. rsc.orgoup.com
The ability of these two molecules to form a robust O—H···N hydrogen bond is a primary driver of their association. vulcanchem.com This interaction is a cornerstone of supramolecular assembly, guiding the formation of larger, well-defined architectures. researchgate.net The pyrimidine ring, with its unique electronic properties, can also participate in other non-covalent interactions, such as π-π stacking, which further stabilizes the resulting structures. vulcanchem.comnih.gov The versatility of phenol and pyrimidine makes them model components for studying the principles of molecular recognition and self-assembly. acs.orgnih.gov
Fundamental Principles of Co-crystallization and Acid-Base Complex Formation
Co-crystallization is a technique used to design and synthesize new crystalline solids by combining two or more different molecules in a specific stoichiometric ratio within the same crystal lattice. nih.gov These components, known as co-formers, are neutral molecules that interact through non-covalent bonds, most notably hydrogen bonds, but also π-π stacking and van der Waals forces. nih.govjapsonline.com Co-crystals are distinct from simple physical mixtures or salts. vulcanchem.com
Acid-base complex formation is a key aspect of the phenol-pyrimidine system. Phenol is a weak acid, while pyrimidine is a weak base. rsc.org The interaction between them can lead to either a co-crystal, where both molecules remain neutral and are linked by hydrogen bonds, or a salt, where a proton is transferred from the acid (phenol) to the base (pyrimidine). japsonline.com
The outcome—co-crystal or salt—is often predicted by the ΔpKa rule . This rule states that the difference between the pKa of the protonated base and the pKa of the acid can indicate the likelihood of proton transfer. nih.govchemrxiv.org
A large ΔpKa (typically > 3-4) favors the formation of a salt. nih.govacs.org
A small ΔpKa (typically < 0-1) suggests a co-crystal is more likely. nih.govchemrxiv.org
An intermediate ΔpKa (between 0 and 3) can result in a "salt-cocrystal continuum," where the proton's position is ambiguous or shared. nih.govresearchgate.net
In the Phenol--pyrimidine (1/1) system, the interaction is characterized by the formation of a strong hydrogen bond, which can be viewed as a partial proton transfer, blurring the strict line between a co-crystal and a salt. vulcanchem.comrsc.org
Significance of Phenol--Pyrimidine (1/1) Systems in Contemporary Chemical Research
The Phenol--pyrimidine (1/1) system is significant for several reasons:
Fundamental Research: It serves as a model system for studying the nature of hydrogen bonds and other non-covalent interactions. rsc.orgnih.gov Researchers can investigate how factors like substituent effects and solvent choice influence the strength and geometry of these interactions. researchgate.netacs.org
Crystal Engineering: This system is a prime example for crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. nih.gov By understanding the interactions in the Phenol--pyrimidine (1/1) complex, scientists can create new materials with tailored properties, such as improved solubility or stability. japsonline.com
Materials Science: Co-crystals involving phenol and pyridine-like structures have been investigated for applications in nonlinear optics (NLO). rsc.org The potential for creating non-centrosymmetric crystal structures, a requirement for second-harmonic generation, makes these systems attractive for developing new optical materials. vulcanchem.comrsc.org
Biological Chemistry: The pyrimidine core is a fundamental component of nucleobases in DNA and RNA, and many pyrimidine derivatives exhibit a wide range of biological activities. nih.govumich.edunih.gov Studying its interactions with phenol-containing molecules, such as the amino acid tyrosine, provides insights into biological recognition processes. nih.govnih.gov
Overview of Research Areas and Methodologies Applied to Phenol--Pyrimidine (1/1)
Research on Phenol--pyrimidine (1/1) and related systems employs a variety of experimental and computational techniques:
Synthesis: Co-crystals are typically prepared through methods like solvent evaporation, where equimolar amounts of the components are dissolved in a suitable solvent and allowed to crystallize slowly. vulcanchem.comnih.gov
Spectroscopy:
Infrared (IR) Spectroscopy: This is a key technique to confirm the formation of the hydrogen bond. A shift in the O-H stretching frequency of phenol to a lower wavenumber indicates its involvement in hydrogen bonding. rsc.orgvulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a downfield shift of the phenolic proton signal upon complexation, providing evidence of hydrogen bond formation. nih.govnih.gov
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components. vulcanchem.com
Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the geometry, interaction energies, and spectroscopic properties of the phenol-pyrimidine complex, complementing experimental findings. nih.govnih.gov
The following interactive table summarizes key identifiers for the Phenol--pyrimidine (1/1) compound.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | vulcanchem.com |
| Molecular Weight | 174.20 g/mol | vulcanchem.com |
| CAS Registry Number | 835653-08-2 | vulcanchem.com |
| Canonical SMILES | C1=CC=C(C=C1)O.C1=CN=CN=C1 | vulcanchem.com |
| Standard InChIKey | QFANZZYUQNHXTE-UHFFFAOYSA-N | vulcanchem.com |
Another table presents data for a related compound, 2-(2-Pyrimidinyl)phenol, which provides insight into the types of structural parameters determined for such systems.
| Property | Value | Source |
| Molecular Formula | C10H8N2O | nih.gov |
| Molecular Weight | 172.18 g/mol | vulcanchem.comnih.gov |
| CAS Registry Number | 64435-20-7 | vulcanchem.comnih.gov |
| Dihedral angle (pyrimidine-benzene) | 71.03° | vulcanchem.com |
| O–H···N hydrogen bond length | 2.89 Å | vulcanchem.com |
Properties
CAS No. |
835653-08-2 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
phenol;pyrimidine |
InChI |
InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H |
InChI Key |
QFANZZYUQNHXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Phenol Pyrimidine 1/1 Systems
Solution-Based Co-crystallization Techniques
Solution-based methods are a cornerstone in the synthesis of co-crystals, including the phenol-pyrimidine (1/1) system. These techniques rely on the differential solubility of the individual components and the final co-crystal in a given solvent or solvent system. turkjps.org
Slow Solvent Evaporation Methods
Slow solvent evaporation is a widely employed technique for growing high-quality single crystals suitable for X-ray diffraction analysis. nih.gov In this method, stoichiometric amounts of phenol (B47542) and pyrimidine (B1678525) are dissolved in a common solvent. nih.gov The gradual removal of the solvent increases the concentration of the components, leading to nucleation and subsequent growth of the co-crystal. ijpsonline.com The choice of solvent is critical, as the solubility of both phenol and pyrimidine should be comparable to avoid the premature precipitation of one component. nih.gov
For the phenol-pyrimidine system, solvents such as ethanol (B145695), methanol, or acetonitrile (B52724) could be suitable candidates. The process typically involves leaving a saturated solution of the two components in a loosely covered container at a constant temperature, allowing the solvent to evaporate over a period of several days.
Controlled Cooling Crystallization
Controlled cooling crystallization is another solution-based approach that leverages the temperature-dependent solubility of the co-crystal components. In this method, a solution of phenol and pyrimidine is prepared at an elevated temperature to ensure complete dissolution. The solution is then slowly cooled, reducing the solubility of the components and inducing co-crystallization. ijpsonline.com The rate of cooling is a crucial parameter that influences the size and quality of the resulting crystals. A slower cooling rate generally promotes the formation of larger and more well-defined crystals.
This technique is particularly useful when the solubility of the components changes significantly with temperature. The selection of an appropriate solvent is again key to ensuring that both components remain in solution at the higher temperature and co-precipitate upon cooling.
Anti-solvent Precipitation Approaches
A critical aspect of this technique is the miscibility of the solvent and anti-solvent. For a phenol-pyrimidine system, one might dissolve the components in a polar solvent like ethanol and then use a non-polar solvent like hexane (B92381) as the anti-solvent.
Influence of Solvent Composition and Polarity on Crystal Growth
The composition and polarity of the solvent play a paramount role in solution-based co-crystallization. brieflands.com The solvent can influence not only the solubility of the individual components but also the intermolecular interactions that govern the formation of the co-crystal. nih.govbrieflands.com The polarity of the solvent can affect the hydrogen bonding between phenol and pyrimidine, which is a key interaction in the formation of the co-crystal. researchgate.net
In some cases, the solvent molecules can be incorporated into the crystal lattice, forming solvates. Therefore, careful selection of the solvent is necessary to obtain the desired non-solvated phenol-pyrimidine (1/1) co-crystal. Screening a variety of solvents with different polarities is a common strategy to optimize the crystal growth process. acs.org
| Solvent Property | Influence on Co-crystallization |
| Polarity | Affects the strength of hydrogen bonds between phenol and pyrimidine. researchgate.net |
| Solubility | Determines the concentration of components in solution and the driving force for crystallization. nih.gov |
| Viscosity | Can impact the diffusion of molecules to the growing crystal surface. |
| Boiling Point | Important for slow evaporation and controlled cooling methods. |
Mechanochemical and Solid-State Synthesis
Mechanochemical methods offer a green and efficient alternative to solution-based techniques for co-crystal synthesis. These methods involve the direct grinding or milling of the solid reactants, often with the addition of a small amount of liquid. nih.gov
Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding (LAG) is a powerful mechanochemical technique that has proven effective in the synthesis of co-crystals. acs.org In this method, solid phenol and pyrimidine are ground together in a mortar and pestle or a ball mill, with the addition of a catalytic amount of a liquid. nih.govdiva-portal.org The liquid, which does not need to dissolve the reactants completely, facilitates molecular mobility and enhances the rate of co-crystal formation. researchgate.net
The choice of the grinding liquid can influence the outcome of the reaction, including the polymorphic form of the resulting co-crystal. diva-portal.org The amount of liquid added, often defined by the parameter η (microliters of liquid per milligram of solid), is a critical factor. rsc.org For the synthesis of phenol-pyrimidine (1/1), a few drops of a solvent like ethanol or acetonitrile could be added to the solid mixture before grinding. This method is often faster and more environmentally friendly than solution-based approaches due to the significant reduction in solvent usage. nih.govrsc.org
| Grinding Technique | Description | Advantages |
| Neat Grinding | Grinding of solid reactants without any added liquid. nih.gov | Solvent-free, environmentally friendly. nih.gov |
| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of a liquid phase. acs.org | Faster reaction rates, can lead to different polymorphs. diva-portal.orgresearchgate.net |
Neat Grinding
Neat grinding, a mechanochemical solvent-free method, is a widely used and effective technique for the synthesis of co-crystals, including phenol-pyrimidine systems. researchgate.netresearchgate.netmdpi.com This solid-state grinding approach involves the direct mixing and grinding of stoichiometric amounts of the phenol and pyrimidine components, either manually with a mortar and pestle or mechanically using a ball mill. researchgate.netmdpi.comsemanticscholar.org The input of mechanical energy facilitates the formation of the co-crystal. semanticscholar.org
The primary advantage of neat grinding lies in its efficiency and environmentally friendly nature, as it avoids the use of solvents. semanticscholar.org This method is particularly useful for screening potential co-crystal formers because it is rapid and circumvents issues related to solubility, solvolysis, and thermal instability that can be problematic in solution-based methods. esrf.fr
Several mechanisms have been proposed for co-crystal formation via neat grinding, including:
Molecular Diffusion: Grinding creates a mobile solid surface, allowing for the diffusion of molecules and subsequent co-crystal formation. semanticscholar.org
Amorphous Intermediate: The process can lead to the formation of a temporary amorphous phase, which then crystallizes into the final co-crystal structure. semanticscholar.org
Eutectic Intermediate: The formation of a eutectic mixture, which has a lower melting point than the individual components, can act as an intermediate phase. semanticscholar.org
The success of neat grinding can be influenced by factors such as the particle size of the raw materials, temperature, and humidity. semanticscholar.org While generally effective, this method is often more suitable for small-scale applications and may sometimes result in lower product purity compared to other techniques. researchgate.net To enhance the efficiency and yield of co-crystallization, a small amount of a liquid is sometimes added in a process known as liquid-assisted grinding (LAG). researchgate.net
Table 1: Comparison of Grinding Techniques for Co-crystal Synthesis
| Feature | Neat Grinding | Liquid-Assisted Grinding (LAG) |
| Solvent Use | Solvent-free semanticscholar.org | Small, catalytic amount of solvent researchgate.net |
| Mechanism | Molecular diffusion, amorphous or eutectic intermediates semanticscholar.org | Enhanced molecular mobility and diffusion through the liquid phase researchgate.netresearchgate.net |
| Efficiency | Generally effective, but can be slower esrf.fr | Often faster and results in higher crystallinity researchgate.netesrf.fr |
| Scale | Primarily for small-scale and screening researchgate.net | Can be adapted for various scales |
| Advantages | Environmentally friendly, avoids solvent-related issues semanticscholar.org | Improved reaction rates and product purity researchgate.netesrf.fr |
| Disadvantages | May result in incomplete conversion or lower purity researchgate.net | Requires selection of an appropriate liquid that doesn't dissolve the components |
Reaction Mechanisms in the Formation of Phenol--Pyrimidine Bonds
The formation of a direct covalent bond between a phenol and a pyrimidine ring, as opposed to the non-covalent interactions in co-crystals, involves distinct reaction mechanisms. These reactions are fundamental in synthetic organic chemistry for creating a diverse range of molecules.
Nucleophilic Aromatic Substitution on Pyrimidine Rings
Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming a C-O bond between a phenol and a pyrimidine ring. wikipedia.org In this reaction, the phenoxide ion, acting as a nucleophile, attacks an electron-deficient pyrimidine ring that bears a suitable leaving group (such as a halide). wikipedia.orglibretexts.org
The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which makes it susceptible to nucleophilic attack. gcwgandhinagar.com The attack typically occurs at the C-2 or C-4 positions, as the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively stabilized by resonance, with the charge being delocalized onto the electronegative nitrogen atoms. stackexchange.comechemi.com
The general mechanism proceeds in two steps:
Addition of the nucleophile: The phenoxide attacks the pyrimidine ring at the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org
The presence of electron-withdrawing groups on the pyrimidine ring can further activate it towards SNAr reactions. wikipedia.org However, in some cases, the reaction can be complex. For instance, the reaction of diazidopyrido[3,2-d]pyrimidine with phenol resulted in a complex mixture, possibly due to the phenoxy group itself acting as a leaving group in subsequent reactions. nih.gov
Multi-component Reaction Pathways to Pyrimidine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidine derivatives in a single step from three or more reactants. researchgate.netpreprints.org While not always forming a direct phenol-pyrimidine bond in the main scaffold, phenols can be incorporated as reactants or catalysts in these pathways.
A notable example is the Biginelli reaction, which synthesizes dihydropyrimidones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. asianpubs.org Research has shown that phenols can act as effective weak acid catalysts in this reaction, providing a simple and efficient method for the synthesis of these pyrimidine derivatives. asianpubs.orgresearchgate.net The reaction is believed to proceed through a series of condensation and cyclization steps, where the phenol catalyst facilitates key proton transfer events. asianpubs.org
Phenols can also be incorporated as nucleophiles in MCRs that lead to functionalized pyrimidines. acs.org For example, a Biginelli product, a 3,4-dihydropyrimidin-2(1H)-one, can be converted to a multifunctionalized pyrimidine through a subsequent coupling reaction where phenol can act as a nucleophile. acs.org
Acid-Base Interactions and Proton Transfer in Complex Formation
In the context of phenol-pyrimidine (1/1) complexes, particularly co-crystals, the interaction is governed by acid-base chemistry and hydrogen bonding rather than covalent bond formation. The nature of this interaction, whether it results in a neutral co-crystal or a salt, is largely determined by the difference in the pKa values of the phenol (acid) and the pyrimidine (base).
A widely recognized guideline is the "rule of three":
If the ΔpKa (pKa of the base - pKa of the acid) is less than 0 , a neutral co-crystal is typically formed, characterized by a hydrogen bond (O-H···N). nih.gov
If the ΔpKa is greater than 3 , proton transfer from the phenol to the pyrimidine is highly likely, resulting in the formation of a salt with a charge-assisted hydrogen bond (O⁻···H-N⁺). nih.govacs.org
When the ΔpKa is between 0 and 3 , the outcome is less predictable and can result in a continuum between a co-crystal and a salt, where the crystalline environment plays a significant role in determining the extent of proton transfer. acs.org
The formation of these complexes involves a proton transfer from the acidic hydroxyl group of the phenol to a basic nitrogen atom of the pyrimidine ring. nih.govcu.edu.eg This interaction can be studied using spectroscopic methods like FT-IR and NMR. pharmacophorejournal.com For example, in the infrared spectrum, the formation of a proton transfer complex is indicated by the appearance of a new broad band corresponding to the N⁺-H stretching vibration. cu.edu.eg The strength of the hydrogen bond is influenced by the acidity of the phenol and the basicity of the pyrimidine. researchgate.net
Structural Characterization and Elucidation of Phenol Pyrimidine 1/1 Systems
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Determination of Asymmetric Unit and Unit Cell Parameters
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. In the phenol-pyrimidine (1/1) co-crystal, the asymmetric unit consists of one phenol (B47542) molecule and one pyrimidine (B1678525) molecule.
The unit cell is the basic building block of a crystal, and its parameters define the size and shape of this repeating unit. For a phenol hydroxylase from Trichosporon cutaneum, which also involves a phenol derivative, the crystals were found to be monoclinic with the space group P2(1). nih.gov The unit cell dimensions were determined as a = 101.8 Å, b = 153.0 Å, c = 116.0 Å, and β = 114.8°. nih.gov While this example is for a larger biological molecule, it illustrates the type of data obtained from SCXRD. In a study on 2-amino-4-(4-pyridyl)pyrimidine, the unit cell parameters were found to be a = 9.450(2) Å, with a cell volume of V = 810.4(3) ų. researchgate.net Another example, involving iodine, which has an orthorhombic unit cell, had lattice parameters of a = 0.481 nm, b = 0.720 nm, and c = 0.981 nm. bogazici.edu.tr
The following table presents hypothetical unit cell parameters for a Phenol-Pyrimidine (1/1) system based on typical values for small organic molecules.
| Parameter | Value |
| a (Å) | 9.55 |
| b (Å) | 10.35 |
| c (Å) | 17.46 |
| α (°) | 90 |
| β (°) | 103.35 |
| γ (°) | 90 |
| Volume (ų) | 1700.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
This data is illustrative and based on values reported for similar structures. researchgate.netjournalsarjnp.com
Elucidation of Molecular Conformation and Dihedral Angles
SCXRD allows for the precise determination of the conformation of the phenol and pyrimidine molecules within the crystal lattice. This includes the planarity of the aromatic rings and the orientation of substituent groups. The dihedral angle between the phenol and pyrimidine rings is a critical parameter. For instance, in a related structure of 2-amino-4-(4-pyridyl)pyrimidine, the dihedral angle between the pyrimidine and pyridine (B92270) rings is 24.57(5)°. researchgate.net In its 1:1 adduct with 4-aminobenzoic acid, this angle changes to 38.49(6)°. researchgate.net These angles are crucial for understanding the steric and electronic interactions that govern the crystal packing.
Detailed Analysis of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking)
The co-crystal structure of phenol-pyrimidine (1/1) is characterized by alternating phenol and pyrimidine units connected by intermolecular hydrogen bonds. vulcanchem.com The hydroxyl group of phenol acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. researchgate.net This O-H···N hydrogen bonding is a primary driving force for the formation of the co-crystal.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | O-H (Phenol) | N (Pyrimidine) | ~2.7 - 3.0 |
| π-π Stacking | Phenol Ring | Pyrimidine Ring | ~3.3 - 3.8 |
| C-H···π | C-H (Pyrimidine) | Phenol Ring | ~2.87 |
Distances are typical values from related structures. researchgate.netacs.orgarxiv.org
Crystal Packing Analysis and Void Space Characterization
The arrangement of molecules in the crystal, known as crystal packing, determines the density and stability of the crystal. In the phenol-pyrimidine (1/1) system, the molecules are packed in a way that maximizes the attractive intermolecular interactions. Analysis of the crystal packing can reveal the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net
Void space analysis quantifies the empty space within the crystal lattice. The percentage of void space can influence the material's properties. For example, in two organic salts containing pyridine and pyrimidine, the void space was calculated to be 14.8% and 10.7%, indicating strong packing of the cations and anions. acs.org Similarly, in other organic compounds, the void space was found to be around 11%. acs.org This suggests that the molecules in the phenol-pyrimidine (1/1) crystal are also likely to be efficiently packed.
Application of Molecular Replacement and Direct Methods in Structure Solution
Solving the crystal structure from diffraction data requires determining the phases of the diffracted X-rays, which is known as the "phase problem." Two common methods for solving this are molecular replacement and direct methods.
Molecular Replacement (MR) is used when a structurally similar model is already known. phenix-online.org This known structure is used as a search model to find the correct orientation and position of the molecule in the unit cell of the unknown crystal. phenix-online.org For this method to be successful, the search model should have a sequence identity of more than 25-30% with the target molecule. phenix-online.org
Direct Methods are used when no suitable search model is available. These methods use statistical relationships between the intensities of the diffraction spots to directly calculate the phases. This ab initio approach is powerful for solving the structures of small to medium-sized molecules.
Powder X-ray Diffraction (PXRD) Techniques
Powder X-ray diffraction (PXRD) is another valuable technique for characterizing crystalline materials. ub.edusun.ac.zampg.de Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is often used to:
Confirm the formation of a new crystalline phase, such as a co-crystal. ub.edu
Assess the purity of a sample.
Determine the unit cell parameters, although with less precision than SCXRD. researchgate.net
Study polymorphism, where a compound can exist in multiple crystalline forms. ub.edu
The PXRD pattern of a phenol-pyrimidine (1/1) co-crystal would show a unique set of diffraction peaks at specific 2θ angles, distinct from the patterns of pure phenol and pure pyrimidine. This confirms the formation of the co-crystal.
Phase Identification and Polymorphic Screening
Phase identification and polymorphic screening are crucial first steps in characterizing a new crystalline solid. Polymorphism refers to the ability of a compound to exist in more than one crystal structure, with each form, or polymorph, exhibiting different physicochemical properties. azom.com For the Phenol-Pyrimidine (1/1) system, screening for different crystalline phases is essential to identify all possible forms and to select the most stable one for further investigation. veranova.comresolian.com
Cocrystal screening can be performed using a variety of methods, including solution-based techniques like evaporation and solid-state methods such as grinding. nih.govacs.org These methods aim to explore a wide range of crystallization conditions to induce the formation of different polymorphs. diva-portal.org Once solid forms are generated, they are characterized using techniques like Powder X-ray Diffraction (PXRD) to identify their unique crystalline structures. veranova.com It is important to note that while cocrystals were once thought to prevent polymorphism, numerous examples of cocrystal polymorphism have been reported. rsc.org
High-Temperature and Variable-Temperature PXRD Studies for Phase Transitions
High-temperature and variable-temperature Powder X-ray Diffraction (VT-PXRD) are powerful techniques for investigating phase transitions in crystalline materials. nih.gov By monitoring the diffraction pattern as a function of temperature, it is possible to identify temperature-induced changes in the crystal structure. researchgate.netresearchgate.net
In a typical VT-PXRD experiment, the sample is heated or cooled in a controlled manner while diffraction patterns are continuously collected. rigaku.com A phase transition is indicated by a significant change in the diffraction pattern, such as the appearance or disappearance of peaks, or a sudden shift in peak positions. researchgate.net For the Phenol-Pyrimidine (1/1) system, such studies would reveal if the cocrystal undergoes any polymorphic transformations upon heating or cooling. This information is critical for understanding the thermal stability of the cocrystal and for identifying the temperature ranges within which a specific polymorph is stable. nih.gov Excessive heating can sometimes lead to undesirable phase transitions or decomposition. nih.gov
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and the solid state. researchgate.net For the Phenol-Pyrimidine (1/1) cocrystal, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques help to establish through-bond and through-space connectivities. ipb.pt
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the cocrystal, the chemical shifts of the protons involved in the hydrogen bond between phenol and pyrimidine are of particular interest. The formation of the hydrogen bond typically leads to a downfield shift of the phenolic hydroxyl proton resonance. docbrown.inforesearchgate.net The specific chemical shifts and coupling patterns of the aromatic protons on both the phenol and pyrimidine rings provide further confirmation of the cocrystal structure. docbrown.infochemicalbook.com The integration of the proton signals should correspond to the 1:1 stoichiometry of the components. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the cocrystal. hw.ac.uk The chemical shifts of the carbon atoms are sensitive to their local electronic environment. libretexts.org The carbon atom attached to the hydroxyl group in phenol (ipso-carbon) typically shows a characteristic downfield shift. hw.ac.uk Changes in the chemical shifts of the pyrimidine carbons upon cocrystal formation can also be observed, reflecting the influence of the hydrogen bond. libretexts.org
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. wikipedia.orglibretexts.org A COSY spectrum reveals correlations between protons that are coupled to each other, helping to assign the proton resonances of the phenol and pyrimidine moieties. wikipedia.org An HSQC spectrum correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C, providing unambiguous assignment of both the proton and carbon signals. wikipedia.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, which can help to confirm the 3D structure of the cocrystal. ipb.pt
Table 1: Representative NMR Data for Phenol and Pyrimidine
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| Phenol | ¹H (OH) | ~4-7 (in CDCl₃) msu.edu | singlet |
| ¹H (aromatic) | ~6.8-7.3 docbrown.info | multiplet | |
| ¹³C (C-OH) | ~155 hw.ac.uk | singlet | |
| Pyrimidine | ¹H (H2) | ~9.26 chemicalbook.com | doublet |
| ¹H (H4, H6) | ~8.78 chemicalbook.com | doublet | |
| ¹H (H5) | ~7.36 chemicalbook.com | triplet | |
| ¹³C (C2) | ~157 | ||
| ¹³C (C4, C6) | ~158 | ||
| ¹³C (C5) | ~121 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the hydrogen bonding interactions within the Phenol-Pyrimidine (1/1) cocrystal. nih.gov The formation of a hydrogen bond between the phenolic hydroxyl group (O-H) and a nitrogen atom of the pyrimidine ring results in characteristic changes in the IR spectrum. researchgate.netacs.org
Specifically, the O-H stretching vibration of phenol, which appears as a broad band in the spectrum of pure phenol, typically shifts to a lower frequency and becomes broader and more intense upon formation of the cocrystal. researchgate.netresearchgate.net This shift is a direct consequence of the weakening of the O-H bond due to its involvement in the hydrogen bond. acs.org Additionally, changes in the vibrational modes of the pyrimidine ring, particularly those involving the nitrogen atoms, may also be observed. vulcanchem.com
Table 2: Characteristic FT-IR Frequencies for Phenol and its Complexes
| Functional Group | Vibration | Typical Frequency (cm⁻¹) in free Phenol | Expected Shift in Phenol-Pyrimidine (1/1) |
| O-H | Stretching | ~3600 (sharp, in non-polar solvent), ~3400-3200 (broad, in condensed phase) nist.gov | Shift to lower frequency, increased broadening and intensity researchgate.net |
| C-O | Stretching | ~1230 nist.gov | Minor shift |
| Aromatic C-H | Stretching | ~3100-3000 nist.gov | Minor changes |
| Aromatic C=C | Stretching | ~1600-1450 nist.gov | Minor changes |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of the components and to study the gas-phase interactions of the Phenol-Pyrimidine (1/1) complex. purdue.edu While mass spectrometry primarily analyzes individual molecules in the gas phase, techniques like electrospray ionization (ESI) can be used to observe non-covalent complexes. purdue.edunih.gov
In a typical mass spectrum of the cocrystal, one would expect to see peaks corresponding to the molecular ions of phenol ([C₆H₅OH]⁺) and pyrimidine ([C₄H₄N₂]⁺). docbrown.info The molecular ion peak for phenol would appear at a mass-to-charge ratio (m/z) of 94. docbrown.info Depending on the ionization method and conditions, it might be possible to observe a peak corresponding to the non-covalent complex [Phenol+Pyrimidine+H]⁺, which would confirm the 1:1 stoichiometry in the gas phase. Fragmentation patterns of the individual components can also be analyzed to further confirm their identities. docbrown.inforesearchgate.net
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule and can be used to study the effects of hydrogen bonding on the electronic structure of the Phenol-Pyrimidine (1/1) system. slideshare.net The absorption spectra of both phenol and pyrimidine show characteristic bands in the UV region. bgu.ac.ilbethunecollege.ac.in
Upon formation of the hydrogen bond in the cocrystal, shifts in the absorption maxima (λ_max) of both phenol and pyrimidine may be observed. bgu.ac.il This is because hydrogen bonding can alter the energy levels of the molecular orbitals involved in the electronic transitions. slideshare.net For example, the n → π* transition of pyrimidine might be affected by the interaction with the phenol proton. Similarly, the π → π* transitions of the phenol aromatic ring can be influenced by the hydrogen bond. bgu.ac.il The changes in the UV-Vis spectrum can provide further evidence for the formation of the cocrystal. libretexts.org
Intermolecular Interactions and Supramolecular Architecture in Phenol Pyrimidine 1/1
Hydrogen Bonding Networks
Hydrogen bonds are the principal driving force in the assembly of the phenol-pyrimidine co-crystal. The hydrogen bond donor (phenol) and acceptor (pyrimidine) sites create a robust network that defines the primary structural motifs.
The most significant intermolecular interaction in the phenol-pyrimidine (1/1) system is the strong, charge-assisted hydrogen bond formed between the hydroxyl group (-OH) of phenol (B47542) and one of the nitrogen atoms of the pyrimidine (B1678525) ring. This O—H···N interaction is a classic and well-studied supramolecular synthon. The proton from the acidic phenolic hydroxyl group is donated to the lone pair of electrons on a basic pyrimidine nitrogen atom. This type of interaction is a moderately strong hydrogen bond, with distances typically ranging from 1.5 to 2.2 Å. acs.orgmst.edu The electrostatic attraction between the partially positive hydrogen and the electronegative nitrogen is the dominant stabilizing force. acs.org
In complexes involving phenol derivatives, the strength of the O—H···N bond can be modulated by substituents on the phenol ring. nih.gov Studies on related systems, such as phenol-water complexes, show interaction energies for the O-H···O bond to be in the range of -7 to -8 kcal/mol, providing a benchmark for the strength of such interactions. nih.gov The formation of these hydrogen bonds leads to significant charge transfer from the pyrimidine to the phenol molecule. acs.orgmst.edu
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Key Characteristics |
| Hydrogen Bond | Phenol (O-H) | Pyrimidine (N) | 1.5 - 2.2 | Strong, directional, primary driving force for co-crystal formation. |
While the primary interaction in the phenol-pyrimidine (1/1) crystal is the O—H···N bond, the nature of hydrogen bonding in pyrimidine-containing systems is diverse. In biological systems like DNA and RNA, recognition between bases is defined by linear N—H···N hydrogen bonds. rsc.org The pyrimidine ring itself is a structural motif conserved throughout these crucial biomolecules. rsc.org
In protein structures, N-H···N hydrogen bonds, though less common than those involving oxygen, play a role in structural stability. nih.gov Quantum chemical calculations on model compounds show that a favorable N-H···N interaction energy of -3.08 kcal/mol can occur at a distance of 2.3 Å. nih.gov Similarly, N—H···O interactions are prevalent. In cocrystals involving sulfonamides and coformers like 2-hydroxypyridine, N—H···O hydrogen bonds are observed to form heterosynthons. nih.gov In pyrimidine-ammonia complexes, a cyclic, double hydrogen-bonded system can form, featuring both an N-H···N and an N-H···O type interaction, creating a pseudo five-membered ring. rsc.org These interactions, while not all present in the specific phenol-pyrimidine (1/1) structure, illustrate the versatile hydrogen bonding capabilities of the pyrimidine moiety.
| Bond Type | Donor | Acceptor | Context/System | Significance |
| N—H···N | Amine | Pyrimidine N | DNA/RNA base pairing, Protein structures | Molecular recognition, structural stability |
| N—H···O | Amine/Amide | Carbonyl/Sulfonyl O | Sulfonamide cocrystals | Formation of heterosynthons |
The predictable and robust nature of the interaction between a phenolic hydroxyl group and a pyridine (B92270) or pyrimidine nitrogen atom makes it a highly reliable supramolecular synthon in crystal engineering. nih.gov A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The phenol-pyrimidine O—H···N interaction is a primary example of a heterosynthon.
In more complex systems, such as aniline-phenol cocrystals, these primary hydrogen bonds can combine with other interactions to form larger, stable patterns. For instance, a closed cyclic hydrogen-bonded [⋯O—H⋯N—H⋯]2 tetramer has been identified as a recurring supramolecular synthon. nih.gov The study of these synthons allows for a more rational design of cocrystals with desired structural properties. The analysis of a database of aminophenol crystal structures revealed recurring small and large synthons that can be used to predict and rank computationally generated crystal structures. acs.org
Hydrogen bond cooperativity is a phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. researchgate.net This effect can be significant, making a chain of hydrogen bonds more stable than the sum of its individual parts. d-nb.infonih.gov Experimental measurements have shown that adding a second hydrogen bond donor to form a chain can nearly double the strength of the terminal hydrogen bond. d-nb.infonih.gov
In systems involving phenol derivatives, strong positive cooperativity has been observed. acs.org The presence of intramolecular hydrogen bonds between hydroxyl groups in phenol oligomers increases the H-bond donor strength of the terminal phenol, leading to an increase of up to 14 kJ mol⁻¹ in the strength of a single intermolecular H-bond. acs.org This enhancement of hydrogen bond strength is a critical factor in the self-assembly of complex supramolecular architectures. The effect is primarily electronic, where polarization through one bond affects the electronic properties and thus the bonding strength of its neighbors. d-nb.infonih.gov This cooperative effect is strongest with the addition of a second H-bond, with further extensions of the chain having a diminishing effect. d-nb.info
| System Studied | Observation | Energy Increase (Example) | Reference |
| Phenol Oligomers | Intramolecular H-bonds strengthen terminal intermolecular H-bond. | Up to 14 kJ mol⁻¹ | acs.org |
| Bisphenol-Quinuclidine Complexes | Strong positive cooperativity between intra- and intermolecular H-bonds. | Up to 16 kJ mol⁻¹ | acs.org |
| H-Bond Chains (General) | Adding a second H-bond can almost double the strength of the first. | ΔG from ~4.2 to ~8.1 kJ mol⁻¹ | d-nb.info |
Identification and Characterization of Specific Phenol-Pyridine/Pyrimidine Synthons
Aromatic Stacking Interactions
Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings. In the phenol-pyrimidine crystal, the planar aromatic rings of the two components arrange themselves to maximize these stabilizing interactions. These forces arise from a combination of electrostatic and dispersion interactions between the π-electron systems of the rings. The interaction energies for π-π stacking in phenolic systems are typically in the range of 2–6 kcal/mol. researchgate.net
Theoretical studies have shown that the stacking interaction can influence the hydrogen-bonding capacity of the involved molecules. researchgate.net For pyrimidine and imidazole (B134444) stacked with benzene (B151609) derivatives, parallel stacking was found to enhance the hydrogen bond accepting capacity of the bases more than T-shaped stacking. oup.com The geometry of the stacking is crucial; both parallel-displaced and T-shaped conformations are common. In the phenol-pyrimidine system, these interactions would occur between adjacent phenol rings, adjacent pyrimidine rings, or between phenol and pyrimidine rings, contributing to the cohesion of the crystal lattice in three dimensions. rsc.org Computational studies on hydrated phenol clusters using MP2 level of theory are effective in estimating these stacking energies, which are sensitive to the intermolecular separation and orientation of the stacked molecules. scirp.org
C-H···π Interactions and Their Role in Supramolecular Assembly
The pyrimidine ring, being electron-deficient compared to benzene due to the presence of two nitrogen atoms, still possesses a significant π-electron system capable of acting as a weak hydrogen bond acceptor. The C-H bonds of the phenol ring can act as donors in these interactions. The geometry of these bonds is crucial, with the C-H vector typically pointing towards the centroid of the pyrimidine ring.
Key characteristics of C-H···π interactions in this context would include:
Directionality: While less directional than classical hydrogen bonds, they exhibit preferential geometries.
Energy: They contribute to the lattice energy, complementing stronger interactions like O-H···N hydrogen bonds.
Structural Influence: These interactions help in efficiently packing the molecules, preventing unfavorable voids and maximizing van der Waals forces, thus playing a crucial role in the formation of a stable three-dimensional network.
Research on similar molecular systems, such as pyrazolo[3,4-d]pyrimidine derivatives, has shown the presence of C-H···π interactions that link hydrogen-bonded chains into more complex frameworks. It is the cumulative effect of multiple such weak interactions that provides substantial stabilization to the supramolecular assembly.
Overall Supramolecular Assembly and Ribbon/Chain Formation
The primary and most dominant intermolecular interaction expected in the phenol--pyrimidine (1/1) co-crystal is the strong O-H···N hydrogen bond. This occurs between the hydroxyl group of the phenol molecule (the hydrogen bond donor) and one of the nitrogen atoms of the pyrimidine ring (the hydrogen bond acceptor). This robust interaction is a primary driver in the formation of the initial phenol-pyrimidine heterodimer.
These primary dimeric units then self-assemble into higher-order structures. The specific arrangement is dictated by a combination of the primary O-H···N bonds and weaker secondary interactions, including C-H···O, π-π stacking, and the aforementioned C-H···π interactions. Often, these interactions cooperate to form one-dimensional (1D) chains or ribbons.
For instance, phenol-pyrimidine units could link head-to-tail via O-H···N bonds, forming a simple linear chain. More complex ribbon structures can emerge when these chains are further linked by weaker interactions. In related systems, such as co-crystals of quinol and pyridine, a combination of C-H···O, C-H···π, and π–π stacking interactions have been observed to be energetically competitive with stronger hydrogen bonds, leading to the formation of extended networks. ul.ie The self-assembly process is a delicate balance of these forces, leading to the most thermodynamically stable crystalline form. vulcanchem.comnih.gov
The table below outlines the probable intermolecular interactions and their roles in the phenol-pyrimidine (1/1) assembly.
| Interaction Type | Donor | Acceptor | Role in Assembly |
| Primary Hydrogen Bond | Phenol O-H | Pyrimidine N | Formation of the primary heterodimer synthon. |
| C-H···π Interaction | Phenol C-H | Pyrimidine π-system | Linking chains/ribbons into a 3D framework. |
| π-π Stacking | Phenol Ring | Pyrimidine Ring | Stabilization of chain/ribbon structures. |
| C-H···O Interaction | Pyrimidine C-H | Phenol O | Cross-linking of supramolecular chains. |
Influence of Substituents on Intermolecular Interaction Strength
The strength and nature of the intermolecular interactions within the phenol-pyrimidine co-crystal can be systematically tuned by introducing substituents onto either the phenol or pyrimidine rings.
Substituent Effects on Phenol:
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halogen (-F, -Cl) groups, on the phenol ring increase the acidity of the phenolic proton. This leads to a stronger, more covalent O-H···N hydrogen bond with the pyrimidine.
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, decrease the acidity of the phenolic proton, resulting in a weaker O-H···N hydrogen bond.
Studies on substituted phenols have consistently shown that the bond dissociation enthalpy of the O-H bond is highly sensitive to the electronic nature of the substituents. researchgate.net
Substituent Effects on Pyrimidine:
Electron-Donating Groups on the pyrimidine ring would increase its basicity (proton affinity), making the nitrogen atoms stronger hydrogen bond acceptors. This would strengthen the O-H···N interaction with phenol.
Electron-Withdrawing Groups on the pyrimidine ring would decrease its basicity, weakening the primary hydrogen bond.
Furthermore, substituents alter the electrostatic potential and polarizability of the aromatic rings, which in turn affects the strength of C-H···π and π-π stacking interactions. For example, adding an electron-withdrawing substituent to an aromatic ring generally enhances its ability to participate in π-π stacking interactions. researchgate.netiucr.org Research on substituted benzene complexes has shown that both electron-donating and electron-withdrawing substituents can lead to stronger binding in stacked configurations compared to unsubstituted benzene. researchgate.net
The following table summarizes the expected influence of substituents on the primary hydrogen bond strength in a phenol-pyrimidine system.
| Ring | Substituent Type | Effect on Phenol Acidity / Pyrimidine Basicity | Predicted Effect on O-H···N Bond Strength |
| Phenol | Electron-Withdrawing (e.g., -NO₂) | Increases Acidity | Increase |
| Phenol | Electron-Donating (e.g., -OCH₃) | Decreases Acidity | Decrease |
| Pyrimidine | Electron-Withdrawing (e.g., -CN) | Decreases Basicity | Decrease |
| Pyrimidine | Electron-Donating (e.g., -NH₂) | Increases Basicity | Increase |
This ability to modulate interaction strength through chemical modification is a cornerstone of crystal engineering, allowing for the rational design of molecular solids with desired structures and properties. iucr.org
Theoretical and Computational Investigations of Phenol Pyrimidine 1/1 Systems
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for elucidating the intricacies of the phenol-pyrimidine (1/1) complex. These calculations offer a detailed picture of the complex's geometry, electronic structure, and vibrational properties.
Geometry Optimization and Conformational Analysis
Theoretical calculations have been instrumental in determining the most stable structures of the phenol-pyrimidine (1/1) complex. Geometry optimization studies have identified various possible conformations, with the most stable being a planar structure where a hydrogen bond forms between the hydroxyl group of phenol (B47542) and one of the nitrogen atoms of the pyrimidine (B1678525) ring. acs.orgresearchgate.net The planarity of this arrangement is facilitated by the sp2 hybridization of the atoms involved in the hydrogen bond. acs.org
The phenol molecule acts as a hydrogen bond donor, while the pyrimidine molecule acts as the acceptor. researchgate.net Studies have explored the potential for hydrogen bonding to either of the two nitrogen atoms in the pyrimidine ring. scirp.orgscirp.org The conformational landscape is relatively shallow, suggesting that multiple isomers can coexist. researchgate.net
Below is a table summarizing typical optimized geometrical parameters for the hydrogen-bonded phenol-pyrimidine complex, though specific values can vary depending on the computational method and basis set used.
| Parameter | Typical Calculated Value |
| O-H···N bond distance (Å) | ~1.6 - 1.8 |
| O-H···N bond angle (°) | ~150 - 180 |
| Dihedral angle between rings (°) | ~0 - 10 |
Note: These are representative values and the exact parameters depend on the level of theory and basis set employed in the DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of the phenol-pyrimidine (1/1) complex have been thoroughly investigated using DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the complex's reactivity and charge transfer characteristics. nih.govirjweb.com The HOMO is typically localized on the phenol ring, indicating its role as the electron donor, while the LUMO is primarily situated on the pyrimidine ring, the electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a key parameter for assessing the kinetic stability of the molecule. nih.govirjweb.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scirp.orgnih.govias.ac.in In the phenol-pyrimidine complex, the MEP shows a negative potential region around the nitrogen atoms of the pyrimidine, confirming their role as the hydrogen bond acceptor sites. scirp.orgresearchgate.net Conversely, a positive potential is observed around the hydroxyl proton of phenol, highlighting its electron-donating nature in the hydrogen bond. researchgate.net
Prediction of Preferred Interaction Sites and Hydrogen Bond Energies
DFT calculations have been successfully used to predict the preferred interaction sites and the strength of the hydrogen bond in the phenol-pyrimidine (1/1) complex. The nitrogen atoms of the pyrimidine ring are the primary sites for hydrogen bonding. researchgate.netscirp.orgscirp.org Energetic studies, including the calculation of binding energies and free enthalpy changes of complexation, consistently show that the formation of the O-H···N hydrogen bond is a favorable process. scirp.orgscirp.orgrsc.org
The calculated hydrogen bond energies for the phenol-pyrimidine complex typically fall in the range of -4 to -6 kcal/mol, indicating a moderately strong non-covalent interaction. scirp.orgscirp.org These calculations often include corrections for basis set superposition error (BSSE) to obtain more accurate interaction energies. ias.ac.in The strength of this interaction is fundamental to the stability of the complex.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis is a powerful application of DFT that allows for the prediction of infrared (IR) and Raman spectra. physchemres.orginformahealthcare.comacs.org For the phenol-pyrimidine (1/1) complex, these calculations can predict the shifts in vibrational frequencies upon complex formation. A key signature of hydrogen bonding is the red shift (a shift to lower frequency) of the O-H stretching vibration of the phenol molecule. ijaemr.com This shift is a direct consequence of the weakening of the O-H bond upon its involvement in the hydrogen bond.
Conversely, certain vibrational modes of the pyrimidine ring can exhibit a blue shift (a shift to higher frequency) upon complexation. acs.org Theoretical predictions of these vibrational shifts show good agreement with experimental data obtained from techniques like matrix-isolation IR spectroscopy, validating the accuracy of the computational models. researchgate.netacs.org
The following table presents a conceptual representation of predicted vibrational frequency shifts upon complexation.
| Vibrational Mode | Monomer Frequency (cm⁻¹) (Conceptual) | Complex Frequency (cm⁻¹) (Conceptual) | Predicted Shift |
| Phenol O-H Stretch | ~3650 | ~3400 | Red Shift |
| Pyrimidine Ring Breathing | ~990 | ~1000 | Blue Shift |
Note: These are illustrative values to demonstrate the concept of frequency shifts.
Quantum Chemical Parameters (Electronegativity, Chemical Hardness, Global Softness)
A range of quantum chemical parameters can be derived from DFT calculations to further characterize the reactivity of the phenol-pyrimidine (1/1) complex. rsc.org These include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. nih.govresearchgate.net
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. nih.govresearchgate.net A lower hardness value indicates higher reactivity. nih.gov
Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons. nih.govresearchgate.net Higher softness corresponds to higher reactivity. nih.gov
These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net Analysis of these descriptors provides a quantitative measure of the stability and reactivity of the complex. researchgate.net
| Quantum Chemical Parameter | Definition | Significance for the Complex |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Describes the overall electron-attracting ability of the complex. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Indicates the resistance to deformation of the electron cloud. |
| Global Softness (S) | 1 / (2η) | Measures the polarizability and reactivity of the complex. |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the phenol-pyrimidine complex, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. aps.orgnih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, solvent effects, and the stability of the hydrogen bond in a more realistic, dynamic environment. aps.orgnih.govmdpi.com
In the context of the phenol-pyrimidine system, MD simulations can be used to:
Investigate the stability of the hydrogen bond in the presence of solvent molecules, such as water.
Explore the conformational flexibility of the complex and the potential for interconversion between different isomers.
Simulate the behavior of these molecules in larger systems, such as in the context of protein-ligand interactions where phenol and pyrimidine moieties are present. nih.gov
MD simulations often utilize force fields derived from quantum mechanical calculations (like DFT) to accurately describe the interactions between atoms. aps.orgnih.gov These simulations have been particularly useful in studying systems where phenol or pyrimidine derivatives are part of larger, more complex molecular assemblies, such as liquid crystals or biological macromolecules. aps.orgnih.govnih.gov
Conformational Dynamics of Phenol and Pyrimidine Moieties in Complexes
The phenol-pyrimidine (1/1) complex is characterized by a primary O–H···N hydrogen bond between the hydroxyl group of phenol and one of the nitrogen atoms of pyrimidine. The conformational dynamics of this complex involve the relative orientation and internal motions of the constituent phenol and pyrimidine molecules.
Key conformational features and dynamic processes include:
Internal Rotation: The hydroxyl group of the phenol molecule can exhibit internal rotation, leading to different rotameric forms. However, in the context of the complex, this rotation is largely quenched by the formation of the strong hydrogen bond with pyrimidine.
Van der Waals Vibrations: The complex also exhibits low-frequency intermolecular vibrations, which correspond to the stretching and bending of the hydrogen bond, as well as other van der Waals modes.
Computational studies, often employing methods like density functional theory (DFT), are used to map the potential energy surface of the complex. These calculations help to identify the minimum energy structures and the energy barriers associated with different conformational changes. For the phenol-pyrimidine system, the global minimum on the potential energy surface corresponds to the planar hydrogen-bonded structure.
Solute-Solvent Interactions and Solvation Effects on Molecular Behavior
The interaction of the phenol-pyrimidine complex with a solvent can significantly influence its structure and stability. The nature of the solvent, whether polar or non-polar, protic or aprotic, dictates the extent of these effects.
Polar Solvents: In polar solvents, the solvent molecules can compete with the phenol and pyrimidine for hydrogen bonding sites. This can lead to a weakening of the O–H···N bond within the complex. In highly polar or protic solvents, solvent molecules can form their own hydrogen bonds with both the phenol and pyrimidine, potentially leading to the dissociation of the complex.
Non-Polar Solvents: In non-polar solvents, the phenol-pyrimidine complex is expected to be more stable due to the lack of competing interactions from the solvent. The primary interactions will be the intrinsic hydrogen bonding and van der Waals forces between the two molecules.
Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are employed to simulate the behavior of the complex in different solvent environments. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent will affect the geometry and stability of the complex.
Stability and Dynamics of Supramolecular Assemblies
The phenol-pyrimidine (1/1) unit can serve as a building block for larger supramolecular assemblies. The stability and dynamics of these assemblies are governed by a network of intermolecular interactions.
The primary interaction driving the formation of these assemblies is the O–H···N hydrogen bond. However, other weaker interactions also play a crucial role:
Molecular dynamics (MD) simulations are a powerful tool for studying the stability and dynamics of these larger assemblies. By simulating the motion of all atoms over time, MD can provide insights into the flexibility of the assembly, the lifetime of the hydrogen bonds, and the collective motions of the molecules.
Computational Crystal Structure Prediction (CSP)
Computational Crystal Structure Prediction (CSP) is a field of computational chemistry that aims to predict the crystal structure of a compound from its chemical diagram alone. This is particularly useful for identifying potential polymorphs, which are different crystal structures of the same compound.
Generation and Ranking of Hypothetical Crystal Structures for Polymorph Prediction
The process of CSP for the phenol-pyrimidine (1/1) complex involves two main stages:
Generation of Hypothetical Structures: A large number of plausible crystal packing arrangements are generated using sophisticated search algorithms. These algorithms explore the vast conformational and packing space available to the molecules, considering different space groups and cell parameters.
Ranking of Structures: The generated structures are then ranked based on their calculated lattice energies. This is typically done using force fields or, for higher accuracy, a combination of force fields and quantum mechanical methods like DFT with corrections for dispersion interactions. The structures with the lowest lattice energies are considered the most likely candidates for stable polymorphs.
Exploration of Polymorphic Landscapes
The output of a CSP study is a polymorphic landscape, which is a plot of the calculated lattice energy versus some geometric descriptor, such as the unit cell volume or density. This landscape provides a comprehensive overview of the possible crystal structures and their relative stabilities.
For the phenol-pyrimidine (1/1) system, the polymorphic landscape would reveal the energetically most favorable packing arrangements. It would also highlight the presence of any other low-energy structures that could potentially be crystallized as metastable polymorphs under specific experimental conditions.
Crystal Packing Similarity Analysis and Comparison with Experimental Data
Once a set of predicted crystal structures is obtained, they are compared with available experimental data, if any. This comparison serves to validate the computational methodology and to identify the experimentally observed form among the predicted structures.
The comparison is typically done by analyzing key structural features:
Unit Cell Parameters: The calculated and experimental unit cell dimensions are compared.
Hydrogen Bonding Motifs: The patterns of hydrogen bonds in the predicted and experimental structures are analyzed.
This analysis helps to understand the factors that favor the observed crystal structure and provides confidence in the predictive power of the CSP methods for this system.
Molecular Docking and Modeling for Binding Site Interactions (focused on structural aspects)
Theoretical and computational investigations, particularly molecular docking and modeling, provide crucial insights into the structural aspects of how the Phenol-pyrimidine (1/1) complex interacts with biological targets at an atomic level. These in-silico techniques are instrumental in predicting the binding conformations and affinities of ligands within the active sites of proteins, thereby guiding the rational design of new therapeutic agents.
Molecular docking simulations are a primary tool for exploring the potential binding modes of the Phenol-pyrimidine (1/1) system. ajchem-a.commdpi.com This computational method places the ligand (Phenol-pyrimidine (1/1)) into the binding site of a macromolecular target, such as a protein or nucleic acid, in a variety of orientations and conformations. core.ac.uk The resulting poses are then scored based on a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. ajchem-a.com
The binding interactions of phenolic and pyrimidine-containing molecules are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions. chemrxiv.orgresearchgate.net For the Phenol-pyrimidine (1/1) complex, the hydroxyl group of the phenol moiety can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a protein's binding pocket. chemrxiv.orgacs.org The nitrogen atoms within the pyrimidine ring are characteristically weak bases and can function as hydrogen bond acceptors. nih.govresearchgate.net
Detailed research findings from studies on related phenolic pyrimidine derivatives have elucidated the specific nature of these interactions. For instance, in studies of phenolic thieno[2,3-d]pyrimidines binding to the estrogen receptor α (ERα), the phenolic oxygen was observed to form a key hydrogen bond with the receptor's glutamic acid residue (E353). chemrxiv.org In some isomers, a more intricate network of hydrogen bonds involving arginine (R394) and a bound water molecule was identified. chemrxiv.org Such findings highlight the precise geometric requirements for optimal binding.
The table below summarizes typical interactions observed in molecular docking studies of phenol and pyrimidine derivatives with protein targets, which can be extrapolated to the Phenol-pyrimidine (1/1) system.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Protein |
| Hydrogen Bond Donor | Phenolic -OH | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor | Phenolic -OH, Pyrimidine N | Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr, Trp, Main-chain N-H |
| π-π Stacking | Phenol Ring, Pyrimidine Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Phenol Ring, Pyrimidine Ring | Ala, Val, Leu, Ile, Met, Pro, Phe, Trp |
Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. chemrxiv.org MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the dynamic nature of the binding interactions. chemrxiv.org For example, MD studies on phenolic thieno[2,3-d]pyrimidines revealed that a ligand forming fewer apparent hydrogen bonds in a static crystal structure could, in fact, form a more stable receptor complex over time, explaining its higher activity. chemrxiv.org
The structural basis for the binding of pyrimidine derivatives has also been investigated in the context of other enzymes. In studies with human cyclin-dependent kinase 2, pyrimidine derivatives were shown to bind within the receptor's active site, with their binding energies influenced by the nature of substituents on the associated phenyl ring. nih.gov Similarly, docking studies of pyrimidine derivatives with the alpha-amylase receptor have demonstrated effective binding within the active site, with docking scores indicating strong binding affinity. ajchem-a.com
Computational models also allow for the analysis of the electronic properties of the Phenol-pyrimidine (1/1) system, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). These analyses help to identify the regions of the molecule that are most likely to be involved in electrostatic interactions and chemical reactions, respectively.
Polymorphism and Crystal Engineering in Phenol Pyrimidine 1/1 Systems
Identification and Characterization of Polymorphic Forms
The phenol-pyrimidine (1/1) cocrystal system is characterized by the formation of intermolecular hydrogen bonds between the phenol (B47542) and pyrimidine (B1678525) units, creating a supramolecular structure. vulcanchem.com The existence of multiple polymorphic forms in cocrystals is a recognized phenomenon and can be classified into several types, including packing polymorphism, conformational polymorphism, and synthon polymorphism. researchgate.netresearchgate.net
Packing Polymorphism: This occurs when the same molecular conformers and supramolecular synthons pack in different arrangements within the crystal lattice.
Conformational Polymorphism: This arises when the constituent molecules adopt different conformations in different crystal forms.
Synthon Polymorphism: This is observed when different primary hydrogen-bonding motifs (supramolecular synthons) are present in the polymorphs. researchgate.net
The identification and characterization of these polymorphic forms rely on a suite of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for distinguishing between different crystalline phases based on their unique diffraction patterns. google.com Single-crystal X-ray diffraction provides detailed information about the crystal structure, including bond lengths, bond angles, and the nature of intermolecular interactions. tandfonline.comredalyc.org Other techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy are also crucial for a comprehensive characterization of the thermal properties and local environments within the crystal lattice. google.comjptcp.com
For instance, in a study of pyrazinamide (B1679903) and pimelic acid cocrystals, two polymorphic forms (Form I and Form II) were identified. sci-hub.se Their distinct crystal structures were determined, and their relative stability was assessed through slurry experiments and computational calculations, which suggested Form I to be the more thermodynamically stable form under ambient conditions. sci-hub.se
Table 1: Techniques for Polymorph Identification and Characterization
| Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline phase. |
| Single-Crystal X-Ray Diffraction | Detailed 3D crystal structure, including intermolecular interactions. tandfonline.comredalyc.org |
| Differential Scanning Calorimetry (DSC) | Thermal transitions such as melting points and phase transitions. google.com |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. jptcp.com |
| Solid-State NMR Spectroscopy | Information about the local chemical environment of atoms in the solid state. google.com |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes of molecules, sensitive to changes in crystal packing and hydrogen bonding. |
Strategies for Rational Co-crystal Design
Rational co-crystal design aims to predictably assemble molecules into desired crystalline architectures. This is largely achieved through the principles of crystal engineering, which focuses on the understanding and utilization of intermolecular interactions. researchgate.net The primary strategy revolves around the concept of the supramolecular synthon, which are robust and predictable non-covalent interactions that can be reliably formed between functional groups.
In the phenol-pyrimidine system, the key supramolecular synthon is the hydrogen bond between the hydroxyl group of the phenol (a hydrogen-bond donor) and the nitrogen atoms of the pyrimidine ring (a hydrogen-bond acceptor). vulcanchem.com The predictability of this interaction allows for a degree of control over the resulting crystal structure.
Strategies for rational design include:
Coformer Selection: The choice of the coformer (in this case, substituted phenols or pyrimidines) is critical. By modifying the functional groups on either the phenol or pyrimidine, it is possible to introduce competing or reinforcing intermolecular interactions, thereby influencing the final crystal packing. For example, the introduction of other hydrogen bond donors or acceptors can lead to the formation of different supramolecular synthons.
Stoichiometry Control: The stoichiometric ratio of the phenol and pyrimidine can significantly impact the crystal structure. While a 1:1 ratio is specified here, exploring other ratios can lead to the discovery of new crystalline phases with different properties.
Computational Crystal Structure Prediction (CSP): Advances in computational chemistry allow for the in silico prediction of possible crystal structures. CSP methods can help identify likely polymorphic forms and guide experimental screening efforts by ranking the predicted structures based on their calculated lattice energies.
A Cambridge Structural Database (CSD) analysis of binary systems with active pharmaceutical ingredients (APIs) has shown that a significant fraction of these materials exhibit a tendency to form polymorphs. acs.org This highlights the importance of thorough polymorphic screening in co-crystal development.
Control of Crystal Morphology and Habit by Solvent Selection
In the context of phenol-pyrimidine cocrystals, the selection of the crystallization solvent can be a powerful tool for controlling crystal morphology. Different solvents can lead to the crystallization of different polymorphs or can influence the habit of a single polymorphic form. For example, in the case of pyrazinamide:pimelic acid cocrystals, the use of polar solvents like acetonitrile (B52724) or ethanol (B145695) consistently yielded Form I, while nonpolar solvents such as hexane (B92381) or toluene (B28343) resulted in the formation of Form II. sci-hub.se
Table 2: Influence of Solvent on Polymorph Formation in a Model Cocrystal System sci-hub.se
| Cocrystal System | Solvent Type | Resulting Polymorph |
| Pyrazinamide:Pimelic Acid | Polar (e.g., acetonitrile, ethanol) | Form I |
| Pyrazinamide:Pimelic Acid | Nonpolar (e.g., hexane, toluene) | Form II |
The mechanism behind this solvent-mediated control involves the specific interactions between the solvent molecules and the growing crystal surfaces. A solvent that strongly adsorbs to a particular face will slow its growth, causing that face to be more prominently expressed in the final crystal morphology. This principle can be exploited to produce crystals with desired habits, which can be important for downstream processing such as filtration and tableting.
Engineering Specific Supramolecular Synthons for Desired Crystal Architectures
The engineering of specific supramolecular synthons is at the heart of rational crystal design. researchgate.net By carefully selecting molecular components with complementary functional groups, it is possible to guide the self-assembly process towards a predetermined crystal architecture.
To engineer specific architectures, one might:
Utilize Substituted Phenols and Pyrimidines: Introducing substituents onto the phenol or pyrimidine rings can create opportunities for secondary interactions. For example, a halogen substituent could participate in halogen bonding, while an additional hydroxyl or amino group could lead to the formation of more extensive hydrogen-bonded networks.
Exploit Synthon Polymorphism: As mentioned earlier, some systems can exhibit synthon polymorphism, where different primary hydrogen-bonding motifs are formed under different crystallization conditions. researchgate.net By understanding the factors that favor one synthon over another (e.g., solvent, temperature), it may be possible to selectively crystallize a desired polymorph.
Incorporate Ionic Interactions: The formation of ionic cocrystals, where one of the components is a salt, can introduce strong charge-assisted hydrogen bonds. nih.govacs.org For example, the interaction between a phenol and a phenolate (B1203915) (the conjugate base of a phenol) is a very strong hydrogen bond that can be used to build robust supramolecular assemblies. nih.govacs.org
The interplay of these various intermolecular forces determines the final three-dimensional arrangement of the molecules in the crystal. A detailed analysis of the crystal structures, often aided by computational tools, is essential for understanding these interactions and for developing strategies to engineer new crystalline materials with tailored properties.
Future Research Directions in Phenol Pyrimidine 1/1 Chemistry
The study of the Phenol--pyrimidine (1/1) co-crystal system opens avenues for deeper exploration into the principles of crystal engineering and supramolecular chemistry. Future research is poised to build upon the foundational understanding of this and related systems, aiming to design complex materials with tailored properties. Key future directions involve the exploration of more intricate crystal architectures, the synergistic use of advanced analytical and computational tools, the creation of robust predictive models, and a more profound comprehension of the fundamental processes of crystallization.
Q & A
Q. How can researchers ensure ethical compliance in studies involving phenol-pyrimidine derivatives?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for biological testing. For computational studies, use open-source software and publish raw data in repositories like Zenodo. Cite all primary sources rigorously to avoid plagiarism, per guidelines on copyright and attribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
